Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is a complex organic compound that features a spirocyclic structure with a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with 2,2,2-trichloroacetyl chloride in the presence of a Zn/Cu couple under nitrogen atmosphere . The reaction mixture is stirred at room temperature and then treated with a saturated solution of ammonium chloride, followed by extraction and purification steps to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactions and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the chloropyrimidine moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other spirocyclic compounds that may lack such functional groups.
Properties
IUPAC Name |
tert-butyl 2-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2/c1-15(2,3)23-14(22)20-8-5-16(6-9-20)10-21(11-16)12-4-7-18-13(17)19-12/h4,7H,5-6,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZMFKSDEMVQDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)C3=NC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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